5-chloro-N-{[4-(morpholin-4-yl)-6-(pyrrolidin-1-yl)-1,3,5-triazin-2-yl]methyl}thiophene-2-sulfonamide
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Description
5-chloro-N-{[4-(morpholin-4-yl)-6-(pyrrolidin-1-yl)-1,3,5-triazin-2-yl]methyl}thiophene-2-sulfonamide is a useful research compound. Its molecular formula is C16H21ClN6O3S2 and its molecular weight is 445.0 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 444.0805086 g/mol and the complexity rating of the compound is 612. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Mechanism of Action
Target of Action
The primary target of F6438-3870 is the Coagulation Factor X . This enzyme plays a crucial role in the coagulation cascade, which is a series of reactions that ultimately leads to the formation of a blood clot. By targeting Factor X, F6438-3870 can influence the process of blood coagulation.
Mode of Action
It is known that the compound interacts with its target, factor x, in a way that inhibits its function . This inhibition can lead to a decrease in the formation of blood clots, which can be beneficial in conditions where clotting is a problem.
Biochemical Analysis
Biochemical Properties
It has been suggested that this compound may interact with the coagulation enzyme Factor Xa (FXa), a promising target for antithrombotic therapy . The compound’s interaction with FXa could potentially inhibit the enzyme, thereby preventing blood clot formation .
Cellular Effects
Given its potential interaction with FXa, it is plausible that this compound could influence cell signaling pathways related to coagulation
Molecular Mechanism
It is hypothesized that the compound binds to FXa, inhibiting its function and thus preventing the formation of blood clots
Properties
IUPAC Name |
5-chloro-N-[(4-morpholin-4-yl-6-pyrrolidin-1-yl-1,3,5-triazin-2-yl)methyl]thiophene-2-sulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H21ClN6O3S2/c17-12-3-4-14(27-12)28(24,25)18-11-13-19-15(22-5-1-2-6-22)21-16(20-13)23-7-9-26-10-8-23/h3-4,18H,1-2,5-11H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SVFZEUCEXLNWNL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)C2=NC(=NC(=N2)CNS(=O)(=O)C3=CC=C(S3)Cl)N4CCOCC4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H21ClN6O3S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
445.0 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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